2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID
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Overview
Description
2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID is a complex organic compound with a unique structure that includes a triazine ring, a piperidine moiety, and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a triazine derivative with a piperidine compound under controlled conditions. The carboxymethyl group is introduced through a subsequent reaction, often involving carboxylation or esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID involves its interaction with specific molecular targets. The triazine ring and piperidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The carboxymethyl group may enhance solubility and facilitate transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(CARBOXYMETHYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID
- 2-({4-[(CARBOXYMETHYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID
Uniqueness
Compared to similar compounds, 2-({4-[(CARBOXYMETHYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ACETIC ACID exhibits unique properties due to the presence of the piperidine moiety, which can influence its binding affinity and specificity towards biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(carboxymethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4/c19-8(20)6-13-10-15-11(14-7-9(21)22)17-12(16-10)18-4-2-1-3-5-18/h1-7H2,(H,19,20)(H,21,22)(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUVITVEWYIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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